1-(4-benzoylbenzoyl)-3-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]thiourea
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Overview
Description
1-(4-benzoylbenzoyl)-3-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]thiourea is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound, with its unique structure, may exhibit interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-benzoylbenzoyl)-3-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]thiourea typically involves the following steps:
Formation of the Benzoylbenzoyl Intermediate: This step involves the reaction of benzoyl chloride with benzoyl chloride in the presence of a base such as pyridine to form 4-benzoylbenzoyl chloride.
Synthesis of the Thiazole Intermediate: The thiazole ring is synthesized by reacting 2,5-dichlorothiophene with appropriate reagents to form 4-(2,5-dichlorothiophen-3-yl)-1,3-thiazole.
Coupling Reaction: The final step involves the reaction of the benzoylbenzoyl chloride with the thiazole intermediate in the presence of thiourea to form the target compound.
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(4-benzoylbenzoyl)-3-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the thiourea and thiazole moieties, using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use as a bioactive compound in drug discovery and development.
Medicine: Investigation of its pharmacological properties for therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-benzoylbenzoyl)-3-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]thiourea would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and molecular targets.
Comparison with Similar Compounds
Similar Compounds
Thiourea Derivatives: Compounds with similar thiourea moieties.
Thiazole Derivatives: Compounds containing the thiazole ring.
Benzoylbenzoyl Compounds: Compounds with similar benzoylbenzoyl structures.
Uniqueness
1-(4-benzoylbenzoyl)-3-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]thiourea is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
For precise and detailed information, consulting scientific literature and databases is recommended
Properties
IUPAC Name |
4-benzoyl-N-[[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]carbamothioyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13Cl2N3O2S3/c23-17-10-15(19(24)32-17)16-11-31-22(25-16)27-21(30)26-20(29)14-8-6-13(7-9-14)18(28)12-4-2-1-3-5-12/h1-11H,(H2,25,26,27,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYPPUKLBBLZDRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC(=S)NC3=NC(=CS3)C4=C(SC(=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13Cl2N3O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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